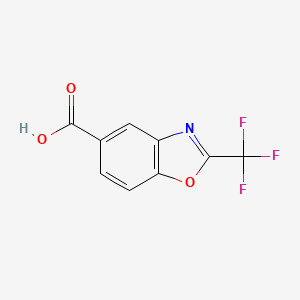

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid” is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique

Fluorescent Probe Sensing

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a derivative of 2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid, is used as a fluorescent probe for sensing magnesium and zinc cations. This compound exhibits high sensitivity to pH changes, particularly in the pH 7-8 range, leading to a significant enhancement in fluorescence under basic conditions. The high acidity of the fluorophenol moiety is attributed to its sensitivity to pH and selectivity in metal cations detection (Tanaka et al., 2001).

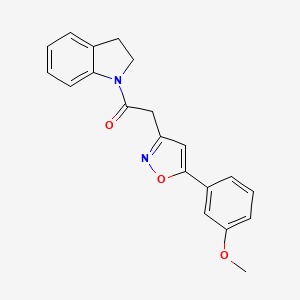

Synthesis of Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, another related molecule, is utilized for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This compound's chemistry is influenced by the possibility of undergoing the Dimroth rearrangement, and a protocol has been developed to overcome this problem using ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).

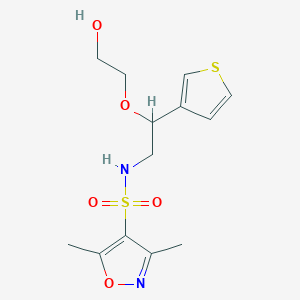

Supramolecular and Coordination Chemistry

The research on 1,2,3-triazoles, related to the benzoxazole compound, has led to diverse applications in supramolecular and coordination chemistry. These compounds are known for their unique combination of easy accessibility and diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features enable complexation of anions by hydrogen and halogen bonding (Schulze & Schubert, 2014).

Synthesis of Benzothiazoles and Benzoxazoles

A facile synthetic method has been described for benzothiazoles and benzoxazoles using Samarium(III) triflate as a catalyst. This method, applicable to various substituted aromatic carboxylic acids, offers advantages such as short reaction times, aqueous reaction media, and easy work-up. The catalysts can be recovered and reused without significant efficiency loss (Gorepatil et al., 2015).

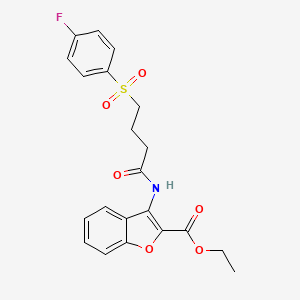

Synthesis of Antifungal Agents

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid derivatives have been synthesized and evaluated for antifungal activity. Some of these compounds have been found to be equipotent against Candida albicans when compared with fluconazole, indicating their potential as antifungal agents (Nikalje et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQKTZKJWJTXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)

![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)